N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a complex organic compound characterized by the presence of a bithiophene moiety, a hydroxyethyl group, and a sulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where 2-bromothiophene is coupled with 2-trimethylstannylthiophene in the presence of a palladium catalyst.
Introduction of the Hydroxyethyl Group: The bithiophene derivative is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Attachment of the Sulfonyl-Substituted Phenyl Ring: The final step involves the acylation of the hydroxyethyl-bithiophene intermediate with 4-(propane-2-sulfonyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The bithiophene moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Introduction of halogen atoms into the bithiophene ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is studied for its electronic properties. The bithiophene unit is known for its ability to conduct electricity, making this compound a candidate for use in organic semiconductors and conductive polymers.
Biology and Medicine
In the field of biology and medicine, this compound could be explored for its potential as a drug candidate. The presence of the hydroxyethyl and sulfonyl groups suggests it may interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells, due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide exerts its effects would depend on its specific application. In electronic applications, the bithiophene unit facilitates charge transport. In biological systems, the hydroxyethyl and sulfonyl groups may interact with specific molecular targets, modulating their activity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the hydroxyethyl and sulfonyl groups.
N-(2-Hydroxyethyl)-2-[4-(methylsulfonyl)phenyl]acetamide: Similar structure but with a methylsulfonyl group instead of a propane-2-sulfonyl group.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is unique due to the combination of the bithiophene unit with the hydroxyethyl and sulfonyl-substituted phenyl groups. This combination imparts distinct electronic and chemical properties, making it suitable for specialized applications in both scientific research and industry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-14(2)29(25,26)16-7-5-15(6-8-16)12-21(24)22-13-17(23)18-9-10-20(28-18)19-4-3-11-27-19/h3-11,14,17,23H,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZPEDLLKLAURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.